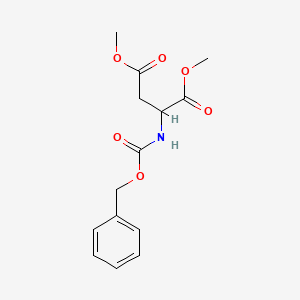

Dimethyl ((benzyloxy)carbonyl)-d-aspartate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H17NO6 |

|---|---|

Molecular Weight |

295.29 g/mol |

IUPAC Name |

dimethyl 2-(phenylmethoxycarbonylamino)butanedioate |

InChI |

InChI=1S/C14H17NO6/c1-19-12(16)8-11(13(17)20-2)15-14(18)21-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,18) |

InChI Key |

YPDSGUUJTVECEP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl Benzyloxy Carbonyl D Aspartate and Analogues

Direct Esterification and Protecting Group Introduction

A primary and straightforward approach to Dimethyl ((benzyloxy)carbonyl)-D-aspartate involves the direct modification of D-aspartic acid. This pathway is characterized by the sequential or convergent esterification of the two carboxylic acid groups and the protection of the α-amino group.

Esterification of D-Aspartic Acid

The initial step in this sequence is the conversion of D-aspartic acid to its corresponding dimethyl ester. A common and effective method for this transformation is the Fischer-Speier esterification. This reaction typically involves treating D-aspartic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst. Thionyl chloride (SOCl₂) is a frequently employed reagent for this purpose as it reacts with methanol in situ to generate hydrochloric acid (HCl), the true catalytic species, and sulfur dioxide and hydrogen chloride as byproducts.

The reaction proceeds by protonation of the carbonyl oxygen of both carboxylic acid groups by the acid catalyst, which enhances the electrophilicity of the carbonyl carbons. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbons. Subsequent proton transfer and elimination of a water molecule yield the dimethyl ester. To drive the equilibrium towards the product, a large excess of methanol is typically used. The product, dimethyl D-aspartate, is often isolated as its hydrochloride salt, which is a stable, crystalline solid.

| Reactant | Reagent | Solvent | Product | Typical Yield |

| D-Aspartic Acid | Thionyl Chloride | Methanol | Dimethyl D-aspartate hydrochloride | High |

N-Benzyloxycarbonyl (Cbz) Protection of the Amine

With the carboxylic acid groups successfully esterified, the next step is the protection of the primary amine to prevent its interference in subsequent reactions. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal by catalytic hydrogenolysis.

The N-protection of dimethyl D-aspartate is typically achieved by reacting it with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. jchps.com The base, often an aqueous solution of sodium carbonate or sodium bicarbonate, serves to neutralize the hydrochloric acid generated during the reaction and to deprotonate the ammonium (B1175870) salt of the amino ester, liberating the free amine for reaction. The reaction is generally carried out in a two-phase system (e.g., dioxane/water or ethyl acetate/water) at a reduced temperature (e.g., 0 °C) to control the reactivity of the benzyl chloroformate and minimize side reactions. The Cbz group is introduced via a nucleophilic acyl substitution mechanism, where the lone pair of the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the displacement of the chloride ion.

| Starting Material | Reagent | Base | Solvent | Product |

| Dimethyl D-aspartate hydrochloride | Benzyl Chloroformate | Sodium Carbonate | Dioxane/Water | This compound |

Strategies for Dual Carboxyl Esterification

An alternative strategy involves the N-protection of D-aspartic acid prior to esterification. This approach can be advantageous as it avoids the potential for side reactions involving the free amino group during the esterification process.

In this method, D-aspartic acid is first treated with benzyl chloroformate under basic conditions (Schotten-Baumann reaction) to yield N-(benzyloxy)carbonyl-D-aspartic acid (Cbz-D-aspartic acid). Once the amino group is protected, the two carboxylic acid groups can be esterified. This can be accomplished using the same Fischer-Speier conditions described previously (excess methanol with an acid catalyst like HCl or H₂SO₄).

Another approach for the dual esterification of Cbz-D-aspartic acid involves the use of diazomethane (B1218177). While highly effective and proceeding under mild conditions, the toxicity and explosive nature of diazomethane limit its application on a large scale.

A more contemporary and safer method involves the formation of N-Cbz-D-aspartic anhydride (B1165640) as an intermediate. rsc.orgsigmaaldrich.comkoreascience.kr This anhydride can be prepared by treating Cbz-D-aspartic acid with a dehydrating agent such as acetic anhydride. The subsequent reaction of the anhydride with methanol, often in the presence of a mild base or Lewis acid catalyst, leads to the ring-opening of the anhydride and the formation of the dimethyl ester. libretexts.org This method offers a controlled way to achieve dual esterification.

Synthesis from Precursors and Derivatization Approaches

Beyond the direct modification of D-aspartic acid, this compound can be synthesized from other starting materials through strategic chemical transformations.

Formation from Substituted Succinic Acid Derivatives

The synthesis of aspartic acid derivatives can be envisioned starting from precursors that already contain the four-carbon backbone, such as succinic acid and its derivatives. Industrially, L-aspartic acid is produced by the amination of fumarate, an unsaturated derivative of succinic acid, using the enzyme L-aspartate ammonia-lyase. wikipedia.org A chemical synthesis approach can involve the conversion of succinic acid to a suitable derivative that allows for the introduction of an amino group.

For instance, succinic anhydride can be ring-opened with an alcohol to form a monoester. The remaining carboxylic acid can then be converted to a group that facilitates the introduction of a nitrogen functionality. A more direct approach involves the α-halogenation of a succinate (B1194679) derivative, followed by nucleophilic substitution with an amine source. However, controlling the stereochemistry to obtain the desired D-enantiomer from an achiral succinic acid precursor requires the use of chiral auxiliaries or catalysts, making this a more complex synthetic route. A reported method for the synthesis of N-methyl-DL-aspartic acid involves the Michael addition of methylamine (B109427) to dimethyl fumarate, which provides a racemic product. nih.gov

Stereospecific Synthesis Routes (e.g., from L-bromosuccinic acid dimethyl ester to D-product)

A powerful strategy in asymmetric synthesis is the conversion of one enantiomer into its opposite through a reaction that proceeds with inversion of stereochemistry. In principle, this compound could be synthesized from a readily available L-precursor, such as L-bromosuccinic acid dimethyl ester.

This transformation would rely on a nucleophilic substitution reaction (Sɴ2) at the α-carbon bearing the bromine atom. A suitable nitrogen nucleophile, such as azide (B81097) (N₃⁻), could be used to displace the bromide. The Sɴ2 mechanism inherently proceeds with an inversion of the stereocenter, meaning that the (S)-configuration of the L-bromo precursor would be converted to the (R)-configuration of the resulting D-azido derivative.

Following the successful stereoinversion, the azido (B1232118) group can be reduced to a primary amine. A common method for this reduction is catalytic hydrogenation using hydrogen gas and a palladium catalyst (e.g., Pd/C). This reduction is typically clean and high-yielding. Once the dimethyl D-aspartate is formed, the N-benzyloxycarbonyl (Cbz) group can be introduced as described in section 2.1.2. This stereospecific route offers an elegant way to access the D-enantiomer from a potentially more accessible L-starting material.

| Precursor | Key Transformation | Intermediate | Product |

| L-bromosuccinic acid dimethyl ester | Sɴ2 reaction with azide (inversion of stereochemistry) | Dimethyl D-azidosuccinate | Dimethyl D-aspartate |

Preparation of Related Protected Aspartate Esters

The synthesis of peptides and other complex molecules often requires the use of amino acids with protecting groups to prevent unwanted side reactions. For aspartic acid, this involves protecting the amino group and one or both of the carboxylic acid groups. The choice of protecting group is critical, as it influences the compound's stability and reactivity in subsequent steps.

A significant challenge in peptide synthesis involving aspartic acid is the formation of aspartimide, a cyclic byproduct that can lead to impurities and reduced yield. iris-biotech.de This side reaction is particularly prevalent during solid-phase peptide synthesis (SPPS) when using strong bases like piperidine (B6355638) for Fmoc group removal. iris-biotech.deppke.hu The aspartimide can subsequently undergo epimerization and hydrolysis, resulting in a mixture of products. iris-biotech.de

To mitigate aspartimide formation, a key strategy is the use of sterically bulky ester groups to protect the side-chain (β-carboxyl) of the aspartate residue. iris-biotech.deppke.hu These bulky groups physically hinder the intramolecular cyclization reaction. While the tert-butyl (OtBu) group is commonly used, research has shown that even larger trialkylcarbinol-based protecting groups provide superior protection. nih.gov

Several bulky ester protecting groups have been developed and compared for their effectiveness in minimizing aspartimide by-products. These are typically introduced onto the Fmoc-protected aspartic acid monomer before its incorporation into a peptide chain.

Table 1: Bulky Side-Chain Protecting Groups for Aspartate

| Protecting Group Abbreviation | Full Name | Reference |

|---|---|---|

| OtBu | tert-butyl | ppke.hu |

| OMpe | 3-methyl-3-pentyl | nih.gov |

| OEpe | 3-ethyl-3-pentyl | nih.gov |

| OPhp | 4-n-propyl-4-heptyl | nih.gov |

The preparation of these protected esters generally involves reacting the appropriately protected aspartic acid (e.g., Fmoc-Asp-OH) with a reagent that provides the desired ester group, often under acidic conditions or using coupling agents. For instance, aspartic acid-1-tert-butyl ester derivatives can be prepared through a multi-step process involving the selective reaction of an aspartic acid tert-butyl ester mixture with a protecting reagent in the presence of a transition metal salt. google.com

Regioselective Modifications and Functionalization

Once the aspartate is appropriately protected, its structure can be further modified in a regioselective manner. This allows for the synthesis of non-canonical amino acids and derivatives with unique properties.

Alkylation of amino acids is a fundamental transformation for creating derivatives with altered steric and electronic properties. monash.edu While N-alkylation is common, selective C-alkylation on the side chain presents a greater challenge due to the multiple potentially reactive sites. For a protected aspartate diester, such as this compound, the α-carbon and β-carbon are both potential sites for deprotonation and subsequent alkylation.

Achieving selective alkylation at the β-position requires careful control over reaction conditions, particularly the choice of base and solvent, to favor the formation of the desired enolate. The methylation of protein aspartates is a known post-translational modification that occurs in biological systems, highlighting the potential for reactivity at the side-chain carboxyl group. nih.govnih.gov In a synthetic context, generating a β,β-dimethylated aspartate derivative would involve a two-step alkylation at the β-carbon. This process requires a strong base to deprotonate the β-carbon, followed by reaction with an electrophile like methyl iodide. The process would need to be repeated to introduce the second methyl group. The presence of two ester groups complicates this transformation, as enolization can occur at both the α- and β-positions relative to the carbonyls.

The aspartate side chain serves as a handle for introducing a wide array of functional groups. Functional groups are specific arrangements of atoms that dictate a molecule's chemical reactivity and properties. masterorganicchemistry.comlibretexts.org The ester group on the side chain of this compound can be converted into other functionalities.

Common functional groups that could be introduced include:

Amides : By reacting the side-chain ester with an amine. libretexts.org

Alcohols : Through reduction of the side-chain ester using a reducing agent like lithium aluminum hydride (though this would also reduce the other ester). Selective reduction would require differentiation between the two ester groups.

Aldehydes : Via partial reduction of the ester. libretexts.org

The introduction of these groups transforms the aspartate residue into other amino acid types or novel building blocks. For example, converting the side-chain ester to an amide would produce a derivative of asparagine. The specific reaction pathway and reagents would be chosen based on the desired functional group and the need to preserve other parts of the molecule, such as the stereocenter and other protecting groups.

Table 2: Potential Functional Group Transformations

| Starting Functional Group | Target Functional Group | General Reaction Type |

|---|---|---|

| Ester (Side Chain) | Amide | Aminolysis |

| Ester (Side Chain) | Alcohol | Reduction |

| Ester (Side Chain) | Aldehyde | Partial Reduction |

The regioselectivity of reactions like alkylation is governed by the controlled formation of enolates. For an asymmetrical substrate like a protected aspartate diester, different enolates can be formed by removing a proton from either the α-carbon or the β-carbon. The pathway that is followed can be directed by the choice of reaction conditions, a concept known as kinetic versus thermodynamic control. youtube.com

Thermodynamic Control : This pathway leads to the most stable product. For enolate formation, this is typically the more substituted enolate. Thermodynamic control is favored by using a small, strong base (like sodium hydroxide) at higher temperatures, allowing the reaction to reach equilibrium. youtube.com

Kinetic Control : This pathway leads to the product that is formed fastest. This is usually the less sterically hindered enolate. Kinetic control is achieved by using a bulky, strong, non-nucleophilic base (like lithium diisopropylamide, LDA) at low temperatures. The bulky base preferentially removes the more accessible proton, and the low temperature prevents the system from reaching equilibrium. youtube.com

In the context of this compound, the α-proton is generally more acidic due to the influence of both the adjacent ester carbonyl and the protected amino group. However, the β-protons can also be removed under appropriate conditions. To achieve selective functionalization at the β-position, one would typically employ conditions that favor kinetic control to deprotonate the β-carbon, followed by trapping the resulting enolate with an electrophile.

Reactivity and Chemical Transformations of Dimethyl Benzyloxy Carbonyl D Aspartate

Protecting Group Manipulation

The strategic removal of the protecting groups is fundamental to the utility of Dimethyl ((benzyloxy)carbonyl)-D-aspartate. The differential stability of the methyl esters and the Cbz group allows for their selective cleavage, enabling stepwise modifications of the molecule.

The two methyl ester groups can be hydrolyzed to yield the corresponding carboxylic acids. This transformation is typically achieved through saponification, which involves treatment with an aqueous base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidification. The reaction is generally non-selective, leading to the hydrolysis of both esters.

Selective cleavage of one methyl ester over the other is challenging under standard conditions due to their similar reactivity. However, enzymatic methods or carefully controlled partial hydrolysis could potentially achieve selective deprotection, though this is less common. The primary utility of cleaving the methyl esters is to reveal the carboxyl groups for subsequent reactions, such as amide bond formation.

Table 1: General Conditions for Methyl Ester Cleavage

| Reagent(s) | Solvent(s) | Conditions | Outcome |

|---|---|---|---|

| NaOH or LiOH, then H₃O⁺ | H₂O/THF or H₂O/Methanol (B129727) | Room Temperature | Hydrolysis of both methyl esters |

The benzyloxycarbonyl (Cbz or Z) group is a widely used amine protecting group in peptide chemistry due to its stability under various conditions and its susceptibility to removal under specific, mild protocols. thieme-connect.com The principal methods for its cleavage are catalytic hydrogenation and acidolysis.

Hydrogenation: This is the most common and cleanest method for Cbz deprotection. It involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under neutral conditions and yields the free amine, toluene, and carbon dioxide as byproducts. A related method, transfer hydrogenation, uses a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) in place of hydrogen gas. thieme-connect.com A convenient protocol uses sodium borohydride (B1222165) (NaBH₄) with catalytic Pd-C in methanol for the in situ generation of hydrogen. researchgate.net

Acidolysis: The Cbz group can also be cleaved under acidic conditions. A strong acid, such as hydrogen bromide (HBr) in glacial acetic acid or trifluoroacetic acid (TFA), is typically used. nih.gov This method is advantageous when the molecule contains other functional groups that are sensitive to hydrogenation, such as alkenes or alkynes. However, it is generally harsher than hydrogenation and can sometimes lead to side reactions. nih.gov

Table 2: Selected Methods for Cbz Group Deprotection

| Method | Reagent(s) | Catalyst | Solvent(s) | Key Features |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂ (gas) | Pd/C | Methanol, Ethanol, or Ethyl Acetate | Mild, clean byproducts (toluene, CO₂). researchgate.net |

| Transfer Hydrogenation | Ammonium Formate | Pd/C | Methanol | Avoids use of H₂ gas; can be microwave-assisted for rapid deprotection. thieme-connect.com |

| Acidolysis | HBr (33% solution) | None | Acetic Acid or Trifluoroacetic Acid | Useful for substrates incompatible with hydrogenation. nih.gov |

In more complex synthetic strategies, the aspartic acid residue may be incorporated alongside other amino acids bearing different protecting groups. The concept of "orthogonal protection" is crucial, allowing for the selective deprotection of one group while others remain intact. nih.govluxembourg-bio.com The Cbz group and methyl esters of this compound are part of a wider array of protecting groups used in peptide synthesis.

The Cbz group is cleaved by hydrogenolysis or strong acids.

The tert-butoxycarbonyl (Boc) group , another common amine protecting group, is stable to hydrogenolysis but is readily cleaved by moderate acids like trifluoroacetic acid (TFA). nih.gov

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is stable to both acidolysis and hydrogenation but is cleaved by bases, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). nih.govspringernature.com

The Allyloxycarbonyl (Alloc) group is removed under neutral conditions using a palladium(0) catalyst and a scavenger. researchgate.net

This orthogonality allows for precise, stepwise synthesis. For instance, in a peptide containing both a Cbz-protected and an Fmoc-protected amino acid, the Fmoc group can be removed with piperidine to allow for chain elongation, while the Cbz group remains unaffected. luxembourg-bio.com Similarly, a Boc group can be removed with TFA without cleaving the Cbz group or methyl esters.

Table 3: Orthogonality of Common Protecting Groups

| Protecting Group | Cleavage Condition | Stability |

|---|---|---|

| Benzyloxycarbonyl (Cbz) | H₂/Pd or HBr/AcOH | Stable to mild acid and base. |

| Methyl Ester (-OMe) | Base (saponification) or strong acid | Stable to hydrogenation and conditions for Fmoc/Boc removal. |

| tert-Butoxycarbonyl (Boc) | Moderate Acid (e.g., TFA) | Stable to base and hydrogenation. google.com |

| Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., Piperidine) | Stable to acid and hydrogenation. google.com |

| Allyloxycarbonyl (Alloc) | Pd(0) catalyst | Stable to acid and base. researchgate.net |

Amide Bond Formation and Peptide Coupling Reactions

The primary application of protected amino acids like this compound is in the synthesis of peptides and other amide-containing molecules. After selective deprotection of a carboxyl or amino group, the molecule can participate in coupling reactions.

In solution-phase peptide synthesis (SPS), peptide chains are built sequentially in a homogenous solution. nih.gov this compound can be used as a building block in this process. A typical strategy involves the selective hydrolysis of one of the methyl esters (e.g., the α-ester) to yield a free carboxylic acid. This carboxylic acid is then "activated" using a coupling reagent to facilitate the formation of an amide bond with the free amino group of another amino acid or peptide fragment. researchgate.net

The activation step converts the carboxylic acid into a more reactive species, such as an active ester or a symmetrical anhydride (B1165640), which is susceptible to nucleophilic attack by an amine. uniurb.it A wide variety of coupling reagents have been developed to promote this reaction efficiently and with minimal side reactions, particularly racemization. researchgate.netbachem.com

Table 4: Common Coupling Reagents for Solution-Phase Synthesis

| Reagent Class | Example(s) | Description |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Classic reagents that promote dehydration to form the amide bond. researchgate.netuniurb.it |

| Phosphonium Salts | BOP, PyBOP | Highly efficient reagents that form active esters in situ. bachem.com |

Solid-phase peptide synthesis (SPPS) is the dominant method for peptide production, where the peptide is assembled on a solid resin support. nih.gov A derivative of this compound, typically with the α-carboxyl group free and the β-carboxyl group protected (e.g., as a methyl or tert-butyl ester), can be used in SPPS.

In the widely used Fmoc/tBu strategy, an Fmoc-D-Asp(OR)-OH derivative is more common. However, a Cbz-protected version could be used in alternative strategies, such as Boc-based SPPS or for specific fragment condensations. The protected amino acid is coupled to the free amino group of the growing peptide chain on the resin using standard coupling reagents. researchgate.netrsc.org

A significant challenge when using aspartic acid derivatives in SPPS is the base-catalyzed formation of aspartimide. springernature.comresearchgate.netnih.gov During the removal of the Fmoc group with piperidine, the backbone nitrogen can attack the side-chain ester, forming a cyclic succinimide (B58015) intermediate (aspartimide). This intermediate can lead to racemization and the formation of β-peptides upon ring-opening, reducing the yield of the desired product. researchgate.netiris-biotech.de The use of methyl esters on the side chain, as in the title compound, can be susceptible to this side reaction, although bulkier side-chain esters (like tert-butyl) are often employed to sterically hinder this cyclization. researchgate.netiris-biotech.de

Table 5: Common Solvents and Reagents in Solid-Phase Peptide Synthesis

| Component | Example(s) | Purpose |

|---|---|---|

| Solid Support (Resin) | Polystyrene, Wang Resin | Anchors the growing peptide chain. nih.gov |

| Solvents | Dimethylformamide (DMF), N-Methylpyrrolidone (NMP), Dichloromethane (DCM) | Swell the resin and dissolve reagents. peptide.com |

| Coupling Reagents | HBTU, HATU, DIC | Mediate the amide bond formation. rsc.org |

| Nα-Deprotection Reagent | 20% Piperidine in DMF | For Fmoc group removal. nih.govspringernature.com |

Role As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Peptidomimetic Structures

The rigid stereochemical framework of Dimethyl ((benzyloxy)carbonyl)-d-aspartate makes it an excellent starting material for the synthesis of peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides. These synthetic analogues often exhibit enhanced stability towards enzymatic degradation and improved pharmacokinetic profiles compared to their natural counterparts. The d-configuration of the aspartate residue is particularly useful for introducing unnatural stereochemistry into a peptide backbone, which can significantly influence its conformation and biological activity.

One key strategy involves using the aspartate side chain as a handle for further chemical elaboration. For instance, the β-carboxyl group can be selectively deprotected and coupled with other amino acids or small molecules to create branched or cyclic structures that mimic the secondary structures of peptides, such as β-turns or α-helices. These constrained conformations are often crucial for high-affinity binding to biological targets. Research has shown that incorporating β,β-disubstituted amino acids, which can be synthesized from protected aspartate derivatives, into peptides can induce specific secondary structures and enhance proteolytic stability. While direct synthesis from this compound is a viable approach, studies have often utilized similar N-protected aspartate diesters to achieve these transformations, highlighting the general utility of this class of building blocks in creating conformationally constrained peptidomimetics.

Synthesis of Non-Proteinogenic Amino Acids and Analogues

The chemical scaffold of this compound provides a versatile platform for the stereoselective synthesis of a diverse range of non-proteinogenic amino acids. These unnatural amino acids are critical components in drug discovery and chemical biology, offering the ability to fine-tune the biological activity, stability, and conformational properties of peptides and other bioactive molecules.

A primary synthetic strategy involves the selective manipulation of the side-chain carboxyl group. For example, reduction of the β-methyl ester to an alcohol, followed by further chemical transformations, can lead to a variety of β-substituted α-amino acids. Alternatively, the α-carbon of the side chain can be functionalized through enolate chemistry. The steric bulk of the N-protecting group can direct the regioselective alkylation of the side-chain ester, allowing for the introduction of various substituents with high stereocontrol. This approach has been successfully employed in the synthesis of β,β-dimethylated amino acid building blocks from d-aspartic acid derivatives, which are valuable for creating constrained peptidomimetics.

Furthermore, this compound can serve as a precursor for β-amino acids. These are important structural motifs in many natural products and pharmaceuticals, and peptides containing them often exhibit unique folding patterns and resistance to proteolysis. The synthesis can be achieved through transformations that involve homologation of the α-amino acid backbone.

| Precursor Compound | Synthetic Strategy | Resulting Non-Proteinogenic Amino Acid Class |

| This compound | Side-chain ester reduction and functionalization | β-substituted-α-amino acids |

| This compound | Regioselective side-chain enolate alkylation | β,β-disubstituted-α-amino acids |

| This compound | Homologation reactions | β-amino acids |

Precursor for Scaffold Synthesis in Chemical Biology

In chemical biology, molecular scaffolds provide a framework for the spatial presentation of functional groups, enabling the exploration of chemical space and the development of novel probes and therapeutic agents. The defined stereochemistry and multiple functionalization points of this compound make it an attractive starting material for the synthesis of diverse and complex molecular scaffolds.

The aspartate backbone can be incorporated into heterocyclic ring systems, which are prevalent in many biologically active compounds. For example, the amino and carboxyl groups can participate in cyclization reactions to form lactams, which can serve as core structures for further elaboration. One notable example is the synthesis of 3,6-disubstituted-1,4-diazepan-2,5-dione cores, which are conformationally constrained peptidomimetics. While the reported synthesis starts from a different protected amino acid, the general strategy could be adapted to utilize this compound, showcasing its potential as a precursor for such heterocyclic scaffolds.

The ability to selectively modify the two carboxyl groups allows for the divergent synthesis of compound libraries based on a common aspartate-derived scaffold. This is particularly valuable in drug discovery, where the rapid generation of a multitude of related structures is essential for structure-activity relationship (SAR) studies. The d-configuration of the starting material also allows for the creation of scaffolds with unnatural stereochemistry, which can lead to novel biological activities and improved selectivity for specific targets.

Contributions to Macrocyclic and Constrained Systems

Macrocyclization is a widely used strategy in medicinal chemistry to improve the pharmacological properties of peptides, including their binding affinity, selectivity, and stability. This compound is a valuable building block for the synthesis of macrocyclic and constrained systems due to its bifunctional side chain, which can be used to form a cyclic structure.

The side-chain carboxyl group can be selectively deprotected and used to form a lactam bridge with the N-terminus of the peptide or with the side chain of another amino acid residue, such as lysine (B10760008) or ornithine. This "head-to-side-chain" or "side-chain-to-side-chain" cyclization strategy imposes significant conformational constraints on the peptide backbone, locking it into a specific bioactive conformation. The use of a D-amino acid like D-aspartate in these structures can further influence the resulting geometry, often inducing specific turn structures that are critical for biological recognition.

Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of Dimethyl ((benzyloxy)carbonyl)-d-aspartate. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide a detailed map of the molecule's atomic framework.

In ¹H NMR spectroscopy, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) reveal the electronic environment of each proton and its connectivity to neighboring protons. For this compound, the spectrum typically shows distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, the methoxy (B1213986) (OCH₃) protons of the two ester groups, the α-proton of the aspartate backbone, and the diastereotopic β-protons.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with chemical shifts indicating the type of carbon (e.g., carbonyl, aromatic, aliphatic). Key resonances include those for the carbonyl carbons of the carbamate (B1207046) and the two esters, the aromatic carbons of the phenyl ring, the benzylic carbon, the methoxy carbons, and the α- and β-carbons of the aspartate residue.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Aromatic (C₆H₅) | ~7.35 | multiplet | - |

| Amide (NH) | ~5.89 | doublet | 8.0 |

| Benzylic (CH₂) | ~5.11 | singlet | - |

| α-CH | ~4.61 | doublet of doublets | 8.0, 4.8 |

| β-CH₂ | ~2.90, ~2.80 | multiplet | - |

| Methyl Ester (α-COOCH₃) | ~3.72 | singlet | - |

| Methyl Ester (β-COOCH₃) | ~3.67 | singlet | - |

(Note: Data acquired in CDCl₃ at 300 MHz. Actual values may vary slightly based on experimental conditions.)

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| Ester Carbonyl (α-C=O) | ~171.2 |

| Ester Carbonyl (β-C=O) | ~170.9 |

| Carbamate Carbonyl (C=O) | ~155.9 |

| Aromatic C (quaternary) | ~136.3 |

| Aromatic CH | ~128.5, ~128.2, ~128.0 |

| Benzylic (CH₂) | ~67.2 |

| α-CH | ~50.2 |

| Methyl Ester (α-COOCH₃) | ~52.8 |

| Methyl Ester (β-COOCH₃) | ~52.0 |

| β-CH₂ | ~36.5 |

(Note: Data acquired in CDCl₃ at 75 MHz. Actual values may vary slightly based on experimental conditions.)

Mass Spectrometry Techniques (MS, HRMS, LC-MS/MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the calculation of the molecular formula with a high degree of confidence.

Common ionization techniques such as Electrospray Ionization (ESI) are used to generate ions in the gas phase. The compound is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. For this compound (C₁₄H₁₇NO₆), the expected monoisotopic mass is 295.1056 g/mol . HRMS analysis would aim to detect an ion with a mass-to-charge ratio (m/z) that corresponds to this calculated exact mass.

Tandem mass spectrometry (LC-MS/MS) can be employed to study the fragmentation patterns of the molecule. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. These fragments, such as the loss of a methoxy group, the cleavage of the benzyl group, or the loss of the entire benzyloxycarbonyl protecting group, provide further structural confirmation.

Table 3: HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated m/z | Observed m/z |

|---|---|---|---|

| C₁₄H₁₇NO₆ | [M+H]⁺ | 296.1134 | 296.1132 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

Key characteristic absorptions for this compound include a broad N-H stretching band for the carbamate group, sharp C-H stretching bands for the aromatic and aliphatic portions, and strong C=O (carbonyl) stretching bands. The carbonyl region is particularly informative, often showing distinct peaks for the carbamate and the two ester functional groups due to their slightly different electronic environments.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Carbamate) | Stretch | ~3350 |

| C-H (Aromatic) | Stretch | ~3035 |

| C-H (Aliphatic) | Stretch | ~2955 |

| C=O (Ester) | Stretch | ~1745 |

| C=O (Carbamate) | Stretch | ~1715 |

| C=C (Aromatic) | Stretch | ~1605, ~1495 |

Optical Rotation and Chiroptical Methods for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, its enantiomeric purity is a critical quality attribute. This is determined by measuring its optical rotation, the extent to which it rotates the plane of polarized light. The specific rotation, [α]D, is a standardized measure recorded at a specific temperature (usually 20 or 25 °C) and wavelength (the sodium D-line, 589 nm), with a defined concentration and solvent.

A non-zero specific rotation confirms the presence of a single enantiomer in excess. For the D-enantiomer, a specific sign of rotation (positive or negative) is expected. The magnitude of the rotation is proportional to the enantiomeric excess (ee) of the sample. A value consistent with that reported for the pure enantiomer indicates high enantiomeric purity.

Table 5: Optical Rotation Data for this compound

| Parameter | Value |

|---|---|

| Specific Rotation [α]D²⁰ | +15.0° |

| Concentration (c) | 1.0 |

| Solvent | Chloroform (CHCl₃) |

(Note: Values can vary based on the specific batch and measurement conditions.)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this method can provide definitive information on bond lengths, bond angles, and the absolute configuration of the chiral center.

The analysis would yield the crystal system, space group, and unit cell dimensions. This data provides unequivocal proof of the molecular structure and reveals details about intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. As of now, a public crystal structure for this specific compound does not appear to be readily available in crystallographic databases. However, the technique remains the gold standard for solid-state structural confirmation should a suitable crystal be obtained.

Chromatographic Techniques for Purity and Separation (HPLC, TLC)

Chromatographic methods are fundamental for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a simple, rapid technique used for qualitative analysis. A small spot of the sample is applied to a plate coated with a stationary phase (typically silica (B1680970) gel). The plate is then developed in a suitable mobile phase. The compound's retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under specific conditions and can be used to distinguish it from other components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique for purity assessment. The compound is dissolved and injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector, commonly a UV detector set to a wavelength where the benzyl group absorbs (e.g., 254 nm), measures the concentration of the compound as it elutes from the column. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Table 6: Exemplary Chromatographic Conditions for Purity Analysis

| Technique | Stationary Phase | Mobile Phase | Detection | Typical Result |

|---|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane (1:1 v/v) | UV light (254 nm) or KMnO₄ stain | Rf ≈ 0.55 |

| HPLC | C18 column (e.g., 4.6 x 250 mm, 5 µm) | Acetonitrile / Water gradient | UV at 254 nm | Retention Time (Rt) ≈ 8.2 min |

(Note: These conditions are illustrative and may require optimization for specific systems.)

Computational and Theoretical Studies

Molecular Docking and Ligand-Binding Site Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Dimethyl ((benzyloxy)carbonyl)-d-aspartate, docking studies are instrumental in understanding its potential interactions with protein targets, such as enzymes or receptors.

Research in this area often focuses on identifying the key amino acid residues within a binding site that interact with the ligand. For derivatives of d-aspartate, which can interact with N-methyl-D-aspartate (NMDA) type receptors, understanding these interactions is of particular interest. nih.gov Docking simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. For instance, the carbonyl groups and the benzyloxycarbonyl moiety of this compound are potential hydrogen bond acceptors, while the phenyl ring can engage in π-stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine. nih.gov

The results of molecular docking studies are often presented in terms of a docking score, which is an estimation of the binding affinity. A lower docking score typically indicates a more favorable binding interaction. These studies can guide the synthesis of new derivatives with improved binding affinities and biological activities. researchgate.netmdpi.com

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor

| Parameter | Value | Interacting Residues (Hypothetical) | Interaction Type |

| Docking Score (kcal/mol) | -8.5 | Arg128, Asn150 | Hydrogen Bond |

| Estimated Binding Affinity (Ki) | 1.2 µM | Trp86 | π-Stacking |

| RMSD (Å) | 1.5 | Val130, Leu152 | Hydrophobic Interaction |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and reactivity.

By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a large gap suggests high stability, while a small gap indicates higher reactivity. researchgate.net The distribution of these orbitals also reveals the likely sites for nucleophilic and electrophilic attack.

Furthermore, DFT can be used to generate a molecular electrostatic potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen atoms of the carbonyl and ester groups would be expected to show negative electrostatic potential, making them likely sites for interaction with positively charged species or hydrogen bond donors. researchgate.net

Table 2: Representative DFT-Calculated Properties for this compound

| Property | Calculated Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.2 eV | Region of electron donation |

| LUMO Energy | -1.5 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 4.7 eV | Indicates good chemical stability |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule |

Conformational Analysis and Stereochemical Prediction

The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For a flexible molecule like this compound, which has several rotatable bonds, this analysis is particularly important.

Computational methods, such as molecular mechanics or quantum mechanics calculations, can be used to explore the potential energy surface of the molecule and identify the global and local energy minima, which correspond to the most stable conformations. nih.gov The stereochemistry of the d-aspartate core is fixed, but the orientations of the benzyloxycarbonyl and dimethyl ester groups can vary. Understanding the preferred conformations is crucial for predicting how the molecule will fit into a binding site. researchgate.net

The results of a conformational analysis can be visualized using Ramachandran-like plots for the rotatable bonds, showing the allowed and disallowed torsional angles. This information can be correlated with experimental data from techniques like NMR spectroscopy to validate the predicted conformations.

Reaction Mechanism Studies and Transition State Analysis

Theoretical calculations can also be employed to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants to products.

DFT is a common method for these studies, as it can accurately calculate the energies of reactants, products, and transition states. tyut.edu.cnrsc.org The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be determined, providing insight into the reaction kinetics. researchgate.net For example, the hydrolysis of the ester groups or the removal of the benzyloxycarbonyl protecting group are reactions whose mechanisms could be studied using these computational approaches.

By analyzing the geometry of the transition state, researchers can understand the intricate details of bond-breaking and bond-forming processes. This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Future Directions and Emerging Research Avenues

Development of Novel Green Synthetic Strategies for Dimethyl ((benzyloxy)carbonyl)-D-aspartate

The chemical industry's shift towards sustainability is driving research into greener synthetic methods for producing valuable chemical intermediates. unibo.it For this compound, future strategies will likely focus on replacing hazardous reagents and solvents, minimizing waste, and improving atom economy.

One promising avenue is the use of dimethyl carbonate (DMC) as a green methylating agent and solvent. rsc.orgrsc.orgresearchgate.netnih.gov DMC is a non-toxic, biodegradable alternative to traditional methylating agents like methyl halides and dimethyl sulfate. nih.gov It can be produced from waste carbon dioxide, further enhancing its sustainable profile. rsc.org Research is anticipated to explore acid-assisted methylation of N-Cbz-D-aspartic acid using DMC, which could offer high yields and selectivity with easily separable and recyclable by-products like methanol (B129727) and carbon dioxide. rsc.org

Another key area is the move towards aqueous-based synthesis. While protected amino acids are often insoluble in water, techniques such as the development of water-dispersible nanoparticles of the reactants or the use of water-compatible protecting groups could facilitate synthesis in water, drastically reducing the reliance on volatile organic compounds (VOCs). nih.govnih.gov The development of a water-compatible 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) protecting group exemplifies this trend, enabling peptide assembly under aqueous conditions. nih.gov Similar strategies could be adapted for Cbz-protected amino acids.

The principles of green chemistry are increasingly being applied to the entire lifecycle of peptide synthesis, from the creation of building blocks to purification. advancedchemtech.com This includes using greener solvents, reducing the number of purification steps by optimizing reaction conditions, and developing protocols that avoid hazardous reagents. advancedchemtech.com

| Green Strategy | Potential Application for Target Compound | Key Advantages |

| Use of Dimethyl Carbonate (DMC) | Esterification of N-Cbz-D-aspartic acid. | Non-toxic, biodegradable, derived from CO2, high selectivity. rsc.orgrsc.orgnih.gov |

| Aqueous Synthesis | Synthesis using water-dispersible nanoparticles or water-soluble protecting groups. | Eliminates hazardous organic solvents, environmentally friendly. nih.gov |

| Continuous Flow Processes | Integration of synthesis into continuous flow systems. | Reduced waste, improved efficiency, easier automation. academie-sciences.fr |

| Biocatalysis | Enzymatic protection and esterification steps. | High selectivity, mild reaction conditions, reduced by-products. |

Exploration of New Reactivity Profiles and Catalytic Transformations

Future research will likely uncover novel reactivity for this compound, moving beyond its traditional role as a passive building block in peptide synthesis. A significant challenge in using aspartic acid derivatives is the base-promoted formation of aspartimide side products during solid-phase peptide synthesis (SPPS). iris-biotech.denih.gov This side reaction can lead to a mixture of α- and β-peptides and racemization. nih.gov While the dimethyl ester offers some stability, exploring its reactivity under various basic conditions and developing catalytic methods to suppress aspartimide formation remains a key research goal. Strategies could involve using novel, sterically bulky protecting groups or developing catalytic systems that favor the desired peptide bond formation over cyclization. iris-biotech.denih.gov

The Cbz (benzyloxycarbonyl) protecting group itself offers avenues for new catalytic transformations. While typically removed by hydrogenolysis, recent research has focused on alternative catalytic methods for its cleavage or modification. organic-chemistry.orgresearchgate.net Furthermore, the entire molecule can be envisioned as a ligand for transition metal catalysis. The chiral backbone and functional groups could coordinate with metal centers to create catalysts for asymmetric reactions, such as C-H olefination or asymmetric Mannich reactions. nih.govmdpi.com The incorporation of such building blocks into metal-organic frameworks (MOFs) could also generate novel heterogeneous catalysts with substrate-size selectivity. wikipedia.org

| Research Area | Focus | Potential Outcome |

| Aspartimide Formation Control | Catalytic methods to prevent ring-closure during Fmoc deprotection in SPPS. | Higher purity and yield of complex peptides containing aspartate. iris-biotech.denih.gov |

| Novel Cbz Group Transformations | Catalytic reactions that modify or cleave the Cbz group under milder or orthogonal conditions. | Increased versatility in complex synthetic routes. organic-chemistry.orgresearchgate.net |

| Asymmetric Catalysis | Use of the compound or its derivatives as chiral ligands for transition metals. | Development of new catalysts for enantioselective synthesis. |

| Metal-Organic Frameworks (MOFs) | Incorporation as a chiral strut in MOF construction. | Creation of novel, recyclable heterogeneous catalysts for selective reactions. wikipedia.org |

Advanced Applications in Complex Molecular Architecture

This compound is a fundamental component for constructing complex, biologically active molecules. Its utility extends beyond simple linear peptides to the synthesis of cyclic peptides, peptide-peptoid hybrids, and peptide natural products with intricate architectures. nih.govnih.gov

Cyclic peptides often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. nih.gov The defined stereochemistry of this compound makes it an invaluable building block for creating conformationally constrained cyclic structures. Future research will focus on its incorporation into novel macrocyclization strategies, including click chemistry-based cyclization, to rapidly generate libraries of cyclic peptide-peptoid hybrids for drug discovery. nih.govpeptide.com

The compound is also crucial for the total synthesis of complex peptide natural products, many of which incorporate non-proteinogenic amino acids and exhibit potent biological activities. nih.govnih.gov Its protected functional groups allow for stepwise elongation and modification, enabling the construction of these elaborate molecules. Emerging research will see its use in chemoenzymatic strategies, where chemical synthesis provides a core structure that is then modified by enzymes to introduce further complexity.

Furthermore, the side-chain carboxylate offers a handle for derivatization, allowing the attachment of probes, imaging agents, or other functional moieties. For instance, it can be used as a linker to conjugate peptides to carboranes for boron neutron capture therapy or to DNA for creating sophisticated bioconjugates. acs.org

Integration with High-Throughput Synthesis and Screening Methodologies

The demand for new therapeutics and functional materials has accelerated the development of automated and high-throughput chemical synthesis. researchgate.net this compound, as a standard building block, is well-suited for integration into these modern platforms.

Automated peptide synthesizers, including those utilizing fast-flow technologies, can dramatically reduce the time required to produce long peptides and even small proteins. amidetech.comnih.gov These systems rely on the sequential addition of protected amino acid building blocks. Future work will involve optimizing the coupling conditions for this specific derivative to ensure high fidelity and purity in rapid, automated syntheses. This will enable the rapid generation of peptide libraries where the D-aspartate residue is systematically placed at different positions to probe structure-activity relationships.

High-throughput synthesis is often coupled with high-throughput screening to quickly identify active compounds. efficient-robotics.com By incorporating this compound into combinatorial libraries synthesized on microarrays or other platforms, researchers can screen tens of thousands of compounds for desired biological activity in parallel. researchgate.netnih.gov This integration of automated synthesis and screening allows for multiple optimization cycles to be performed in a matter of days, accelerating the discovery of novel peptides with high-affinity binding or specific catalytic functions. efficient-robotics.comsciepublish.com

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Dimethyl ((benzyloxy)carbonyl)-d-aspartate with high enantiomeric purity?

- Methodological Answer :

- Step 1 : Protect the α-amino group of d-aspartic acid using a benzyloxycarbonyl (Cbz) group. This involves reacting d-aspartic acid with benzyl chloroformate in a basic aqueous medium (e.g., sodium bicarbonate) to form the Cbz-protected intermediate .

- Step 2 : Esterify the carboxylic acid groups using methanol and a catalytic acid (e.g., HCl or H₂SO₄) to yield the dimethyl ester.

- Step 3 : Purify via recrystallization or column chromatography, monitoring enantiomeric purity using chiral HPLC or polarimetry .

- Critical Consideration : Optimize reaction pH and temperature to minimize racemization, as d-aspartate is prone to epimerization under harsh conditions .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the Cbz group (benzyl protons at ~7.3 ppm) and ester methyl groups (~3.7 ppm). 2D NMR (e.g., COSY, HSQC) resolves stereochemical assignments .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a chiral column (e.g., Chiralpak®) to assess enantiomeric excess (>98% for research-grade purity) .

- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]⁺ = 310.3 g/mol) using electrospray ionization (ESI-MS) .

Q. How does d-aspartate oxidase interact with this compound, and what experimental assays can elucidate its metabolic fate?

- Methodological Answer :

- Enzyme Assay Design : Incubate the compound with purified d-aspartate oxidase (DDO) in a phosphate buffer (pH 7.4). Monitor oxidation via UV-Vis spectroscopy at 280 nm (formation of α-keto acid) or measure O₂ consumption using a Clark electrode .

- Data Interpretation : Compare kinetic parameters (Km, Vmax) with natural substrates (e.g., d-aspartate). A low Km value indicates high substrate affinity, suggesting potential physiological relevance .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on the compound’s stability under varying pH conditions?

- Methodological Answer :

- Controlled Stability Study :

- Design : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C and 37°C. Sample aliquots at timed intervals for HPLC analysis.

- Analysis : Degradation rates (k) follow pseudo-first-order kinetics. Use Arrhenius plots to determine activation energy (Ea) for hydrolysis.

- Resolution of Contradictions : Conflicting data may arise from differences in buffer composition (e.g., phosphate vs. Tris buffers) or ionic strength, which alter transition-state stabilization .

Q. How can computational modeling optimize reaction conditions for large-scale synthesis while minimizing racemization?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model the esterification step to identify transition states where racemization occurs. Use software like Gaussian or GROMACS to calculate energy barriers for epimerization .

- Factorial Design : Apply a 2³ factorial experiment (factors: temperature, catalyst concentration, solvent polarity) to optimize yield and enantiomeric excess. Analyze interactions using ANOVA .

Q. What strategies resolve discrepancies in enzymatic activity data when using different DDO isoforms?

- Methodological Answer :

- Isoform-Specific Profiling :

- Step 1 : Express recombinant DDO isoforms (e.g., human vs. bacterial) and purify via affinity chromatography.

- Step 2 : Conduct activity assays under standardized conditions (pH, substrate concentration).

- Step 3 : Perform structural alignment (using PyMOL or SWISS-MODEL) to identify active-site variations (e.g., residue substitutions at substrate-binding pockets) that explain differential activity .

Data Contradiction Analysis Framework

| Scenario | Potential Source of Discrepancy | Resolution Strategy |

|---|---|---|

| Varied enzymatic Km values | Differences in DDO isoform or assay pH | Standardize enzyme source and buffer conditions |

| Inconsistent synthetic yields | Solvent polarity or catalyst degradation | Use anhydrous solvents; refresh catalysts |

| Disparate stability profiles | Buffer composition or temperature control | Replicate studies with identical parameters |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.